molecular formula C4H14N4O6 B14477150 Nitric acid--butane-1,4-diamine (2/1) CAS No. 70677-59-7

Nitric acid--butane-1,4-diamine (2/1)

Cat. No.: B14477150
CAS No.: 70677-59-7
M. Wt: 214.18 g/mol
InChI Key: XOIAYNUSHTVMLZ-UHFFFAOYSA-N
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Description

Nitric acid–butane-1,4-diamine (2/1) is a chemical compound formed by the combination of nitric acid and butane-1,4-diamine in a 2:1 molar ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is known for its unique properties and reactivity, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–butane-1,4-diamine (2/1) typically involves the reaction of butane-1,4-diamine with nitric acid. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. The general procedure involves slowly adding butane-1,4-diamine to a solution of nitric acid while maintaining a low temperature to control the exothermic nature of the reaction. The mixture is then stirred until the reaction is complete, and the product is isolated by filtration or crystallization.

Industrial Production Methods: In an industrial setting, the production of nitric acid–butane-1,4-diamine (2/1) may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Nitric acid–butane-1,4-diamine (2/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Nitrobutane derivatives.

    Reduction: Butane-1,4-diamine derivatives.

    Substitution: Substituted butane derivatives.

Scientific Research Applications

Nitric acid–butane-1,4-diamine (2/1) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nitric acid–butane-1,4-diamine (2/1) involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    Butane-1,4-diamine: A primary diamine used in the synthesis of polymers and other chemicals.

    Nitric acid: A strong acid used in various chemical reactions and industrial processes.

    Putrescine (butane-1,4-diamine): A related compound with similar chemical properties.

Uniqueness: Nitric acid–butane-1,4-diamine (2/1) is unique due to its specific combination of nitric acid and butane-1,4-diamine, resulting in distinct chemical and physical properties

Properties

CAS No.

70677-59-7

Molecular Formula

C4H14N4O6

Molecular Weight

214.18 g/mol

IUPAC Name

butane-1,4-diamine;nitric acid

InChI

InChI=1S/C4H12N2.2HNO3/c5-3-1-2-4-6;2*2-1(3)4/h1-6H2;2*(H,2,3,4)

InChI Key

XOIAYNUSHTVMLZ-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CN.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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